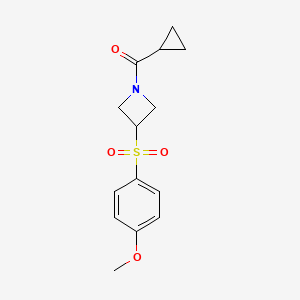

Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

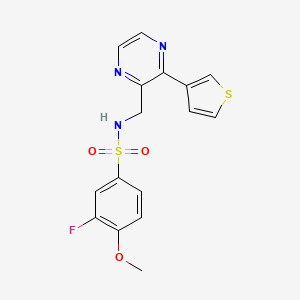

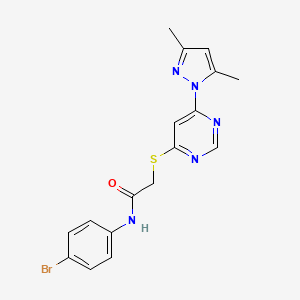

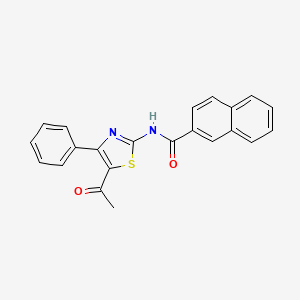

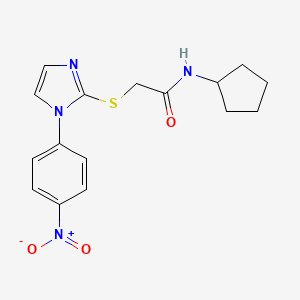

“Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a methoxyphenyl group, a sulfonyl group, and an azetidinyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidinyl ring and the attachment of the sulfonyl and methoxyphenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidinyl ring, a type of beta-lactam, is a four-membered ring containing nitrogen. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-O-CH3) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar sulfonyl and methoxy groups could make this compound more soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of substituted azetidinones derived from compounds like Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has attracted interest due to their biological and pharmacological potencies. These compounds, which include sulfonamide rings, represent important heterocyclic motifs found in several naturally occurring alkaloids. The synthesis process often involves condensation reactions and can be characterized using spectroscopic methods such as Infra Red-Vibrational spectroscopy, Proton Nuclear Magnetic Resonance, and mass spectroscopy (Jagannadham et al., 2019).

Antimicrobial and Anticancer Properties

- Chemical modifications of compounds similar to Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have led to the synthesis of derivatives with potent antimicrobial activities. These derivatives have shown increased activity against gram-negative bacteria and are particularly effective against P. aeruginosa and β-lactamase-producing bacteria (Kishimoto et al., 1984).

- Additionally, derivatives of Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been synthesized for anticancer and antituberculosis studies. Some of these derivatives demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb h37Rv, indicating their potential therapeutic applications (Mallikarjuna et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

cyclopropyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-19-11-4-6-12(7-5-11)20(17,18)13-8-15(9-13)14(16)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIOQZSXIWDLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)

![6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2663580.png)

![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)

![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)

![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)